methyl 2-(4-tert-butylcyclohexyl)acetate
Description
Methyl 2-(4-tert-butylcyclohexyl)acetate is a cyclohexane-derived ester featuring a tert-butyl substituent at the 4-position and an acetate group at the 2-position of the cyclohexane ring. These compounds are valued for their stability and olfactory properties, often contributing woody, floral, or musky notes to perfumes and consumer products .
Key physicochemical properties of this compound can be inferred from analogs:
- Molecular formula: Likely C₁₃H₂₄O₂ (based on similar esters, e.g., 2-tert-butyl-4-methylcyclohexyl acetate in ).
- Molecular weight: ~212.33 g/mol (comparable to ’s compound).
- Stereochemistry: Cyclohexane rings often exhibit cis/trans isomerism, though specific stereochemical data for this compound is unavailable.
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
methyl 2-(4-tert-butylcyclohexyl)acetate |
InChI |
InChI=1S/C13H24O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
QWPPRHRNHXITPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-(4-tert-Butylcyclohexyl)Acetic Acid
The most direct route involves esterifying 2-(4-tert-butylcyclohexyl)acetic acid with methanol. The carboxylic acid precursor is synthesized via Friedel-Crafts alkylation or hydroformylation, followed by oxidation. For example, hydroformylation of 4-tert-butylcyclohexene introduces an aldehyde group, which is oxidized to the carboxylic acid using Jones reagent . Subsequent esterification with methanol under acidic catalysis (e.g., H₂SO₄) yields the target ester.
Reaction Conditions :
-
Acid Catalyst : Concentrated H₂SO₄ (5 mol%)
-
Solvent : Methanol (excess as solvent)
-
Temperature : Reflux (65°C)
Key challenges include steric hindrance from the tert-butyl group, which slows esterification kinetics. Microwave-assisted esterification reduces reaction time to 1–2 hours with comparable yields .
Alkylation of Methyl Bromoacetate with 4-tert-Butylcyclohexylmethyl Halides
Nucleophilic substitution of methyl bromoacetate (CH₂BrCOOCH₃) with 4-tert-butylcyclohexylmethyl bromide is a robust method. The alkyl halide is prepared via HBr treatment of 4-tert-butylcyclohexylmethanol, derived from hydrogenation of 4-tert-butylbenzyl alcohol over Pd/C .
Reaction Mechanism :
-
Preparation of 4-tert-Butylcyclohexylmethyl Bromide :
-
Alkylation :
Optimization :
-
Base : Cs₂CO₃ (1.1 eq) enhances nucleophilicity while minimizing ester hydrolysis .
-
Catalyst : KI (0.1 eq) facilitates bromide displacement via a SN2 mechanism .
Hydroformylation-Reduction-Esterification Sequence
A three-step process leverages hydroformylation to introduce the acetate chain:
-
Hydroformylation : 4-tert-Butylcyclohexene reacts with syngas (CO/H₂) using a rhodium-Xantphos catalyst to form 4-tert-butylcyclohexylacetaldehyde .
-
Reduction : Sodium borohydride reduces the aldehyde to 4-tert-butylcyclohexylethanol .
-
Esterification : The alcohol reacts with acetyl chloride in toluene, yielding the ester (Yield: 72%) .
Advantages :
-
Avoids harsh alkylation conditions.
-
High regioselectivity due to steric guidance from the tert-butyl group .
Grignard Reagent-Mediated Synthesis
A Grignard reagent (4-tert-butylcyclohexylmethyl magnesium bromide) reacts with methyl chloroacetate to form the ester. This method requires anhydrous conditions and precise temperature control.
Procedure :
-
Grignard Formation : 4-tert-Butylcyclohexylmethyl bromide + Mg → Grignard reagent (THF, 0°C) .
-
Reaction with Methyl Chloroacetate :
Challenges :
Decarboxylation of β-Keto Esters
A less common route involves decarboxylating β-keto esters. For instance, 3-(4-tert-butylcyclohexyl)-3-oxopropanoic acid methyl ester undergoes thermal decarboxylation at 150°C to yield the target compound .
Reaction Conditions :
Limitations :
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Esterification | 70–85% | H₂SO₄, reflux | Simple, high yield | Acid handling, long reaction time |
| Alkylation | 68–75% | Cs₂CO₃, acetone, 60°C | Scalable, mild conditions | Requires alkyl bromide synthesis |
| Hydroformylation | 72% | Rh catalysis, syngas | High selectivity | Complex setup, costly catalysts |
| Grignard | 60–65% | THF, 0°C | Versatile intermediate | Moisture-sensitive, low yield |
| Decarboxylation | 50–55% | 150°C, neat | No catalysts | Low yield, side reactions |
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4-tert-butylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
methyl 2-(4-tert-butylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-tert-butylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 2-(4-tert-butylcyclohexyl)acetate with key analogs in terms of molecular properties, applications, and regulatory status:
Structural and Functional Differences
Positional Isomerism: PTBCHA (4-tert-butyl) and OTBCHA (2-tert-butyl) differ in substituent placement, altering their steric profiles and odor characteristics. PTBCHA is preferred in commercial fragrances for its balanced volatility and tenacity .
Ester Group Variation :
- Replacing the methyl group with ethyl (e.g., ethyl 2-(4-oxocyclohexyl)acetate) increases molecular weight and may reduce volatility, impacting scent diffusion .
Functional Groups :
- Compounds with oxo groups (e.g., methyl (2-oxocyclohexyl)acetate) exhibit higher reactivity, limiting their use in stable formulations .
Application and Market Use
- Fragrance Performance: PTBCHA is widely used in perfumes (e.g., "Davinia Fragrance Mod 401238" ) for its long-lasting woody notes. In contrast, OTBCHA’s greener profile suits lighter, fresher formulations. This compound could fill a niche between these profiles.
- Regulatory Status : PTBCHA has undergone toxicological review , whereas this compound lacks explicit safety data, necessitating further evaluation for consumer use.
Q & A
Q. What are the key synthetic challenges in preparing methyl 2-(4-tert-butylcyclohexyl)acetate with high stereochemical purity?
The synthesis of this compound requires careful control over the stereochemistry of the 4-tert-butylcyclohexyl group, which exists in cis/trans isomeric forms. Separation of isomers is critical, as evidenced by methods using GC analysis to quantify isomer ratios . Challenges include optimizing reaction conditions (e.g., temperature, catalysts) to favor desired isomers and employing chromatographic techniques (e.g., HPLC with chiral columns) for purification.
Q. Which analytical methods are most reliable for characterizing this compound and its isomers?
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is widely used to determine isomer ratios and purity (>98% purity achievable) . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemical configurations by distinguishing axial/equatorial substituents on the cyclohexane ring . Physical properties (e.g., boiling point: ~247°C, density: 1.06 g/cm³) are validated via differential scanning calorimetry (DSC) .
Q. How do researchers address safety concerns when handling this compound in laboratory settings?
Safety protocols include using fume hoods to minimize inhalation risks (H315/H319/H335 hazard codes) and personal protective equipment (PPE) like nitrile gloves. Emergency procedures for skin/eye contact involve immediate rinsing with water and medical consultation . Toxicity studies indicate low acute toxicity but recommend monitoring for dermatological irritation .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in isomer distribution data across different synthetic routes?
Discrepancies in isomer ratios often arise from variations in reaction solvents, catalysts, or post-synthetic purification. For example, solvent polarity can influence the equilibrium between cis/trans isomers. Researchers use computational modeling (e.g., density functional theory, DFT) to predict thermodynamic stability of isomers and validate findings with X-ray crystallography . Cross-referencing synthetic conditions with GC-MS data ensures reproducibility .
Q. How can this compound be utilized in controlled-release drug delivery systems?
Its lipophilic cyclohexyl group enables encapsulation in polymer matrices (e.g., ethylcellulose, HPMC) for sustained release. Studies demonstrate its use in forming stable complexes with hydrophobic drugs, enhancing bioavailability. Encapsulation efficiency (>85%) is measured via UV-Vis spectroscopy and in vitro release assays .
Q. What role does computational chemistry play in predicting the conformational behavior of this compound?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock methods) model the energy barriers for cyclohexane ring inversion. These studies predict dominant conformers (e.g., equatorial tert-butyl group) and guide experimental designs for stereoselective synthesis .
Q. How do researchers validate the environmental stability of this compound in fragrance formulations?
Accelerated stability testing (40°C/75% relative humidity) over 12 weeks assesses degradation products via LC-MS. Photostability is evaluated under UV light (λ = 254 nm), revealing minimal decomposition due to the tert-butyl group’s steric protection .
Methodological Guidance
Q. What experimental designs are recommended for optimizing enantiomeric excess in asymmetric synthesis?
Use chiral catalysts (e.g., BINOL-derived ligands) in kinetic resolutions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, a 1:1 molar ratio of substrate to catalyst at -20°C achieved 92% ee in related acetates .
Q. How to troubleshoot inconsistent NMR data for cyclohexane ring conformers?
Variable-temperature NMR (VT-NMR) at 298–373 K resolves dynamic equilibria between axial/equatorial conformers. Signal coalescence temperatures indicate energy barriers, validated against DFT calculations .
Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 247.8°C (760 mmHg) | DSC | |
| Density | 1.06 g/cm³ | Pycnometry | |
| Isomer Purity (GC-MS) | >98% (sum of isomers) | GC-MS | |
| Encapsulation Efficiency | 85–92% | UV-Vis Spectroscopy |
Table 2: Hazard Codes and Safety Measures
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use fume hood |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
